molecular formula C12H8IN3O2 B598749 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1204298-61-2

5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B598749
CAS No.: 1204298-61-2
M. Wt: 353.119
InChI Key: YGNWVBNWTSLGCI-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS 1204298-61-2) is a tricyclic heterocyclic compound based on the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, a core structure found in nucleotides and numerous biologically active synthetic derivatives . This compound features a 4-iodophenyl substituent, a modification that aligns with established structure-activity relationships where halogen atoms, particularly at the para position of the phenyl ring, enhance binding affinity and metabolic stability, often leading to improved antitumor activity . The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry and is designed to mimic purines, allowing it to interact with a variety of enzymatic targets . Compounds based on this scaffold have demonstrated significant potential as inhibitors of kinases, dihydrofolate reductase (DHFR), and microtubule polymerization . Specifically, research indicates that pyrrolo[2,3-d]pyrimidine derivatives can act as ATP-competitive kinase inhibitors and have shown promising antiproliferative effects against diverse human cancer cell lines, including colon cancer (HT-29), cervical cancer (HeLa), and breast cancer (MCF-7) . Furthermore, synthetic analogues with a 7-deazahypoxanthine skeleton, closely related to this compound, have exhibited nanomolar potency against cancer cells, suppressed tubulin polymerization, and disrupted microtubule organization by targeting the colchicine binding site . With a molecular formula of C12H8IN3O2 and a molecular weight of 353.12 g/mol , this iodophenyl-derivatized pyrrolopyrimidinone serves as a versatile and high-value intermediate for chemical synthesis. It is suitable for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to create a diverse library of compounds for comprehensive structure-activity relationship (SAR) studies in anticancer drug discovery and development .

Properties

IUPAC Name

5-(4-iodophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3O2/c13-7-3-1-6(2-4-7)8-5-14-10-9(8)11(17)16-12(18)15-10/h1-5H,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNWVBNWTSLGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2C(=O)NC(=O)N3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679859
Record name 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-61-2
Record name 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Arylation via Metal-Mediated Coupling

An alternative route employs direct C–H arylation of the pyrrolo[2,3-d]pyrimidine core. Using Pd(OAc)₂ as a catalyst, 4-iodophenyl iodide undergoes coupling with the preformed core in the presence of a directing group (e.g., –NH₂ at position 7). This method avoids pre-halogenation but requires stringent control of regioselectivity.

Functional Group Interconversion to Achieve Dione Moieties

The 2,4-dione groups are preserved or reintroduced post-coupling. Alkaline hydrolysis of 2,4-dichloro intermediates (e.g., 20c ) with aqueous NaOH at 40°C regenerates the dione structure. For example, stirring 2,4-dichloro-5-(4-iodophenyl)pyrrolo[2,3-d]pyrimidine in 1N NaOH at 40°C for 2 hours yields the target compound with >95% purity.

Analytical Validation and Characterization

The final product is characterized via NMR, HPLC, and mass spectrometry. Key analytical data from source includes:

  • Molecular Formula : C₁₂H₈IN₃O₂

  • SMILES : O=C1NC(NC=C2C3=CC=C(I)C=C3)=C2C(N1)=O

  • ESI-MS : [M+H]⁺ at m/z 353.12 (calculated 353.12).

¹H NMR (DMSO-d₆) exhibits signals for the pyrrole proton (δ 6.71, d, J = 3.2 Hz) and iodophenyl aromatic protons (δ 7.45–7.80, m).

Challenges and Alternative Approaches

Competing Side Reactions

Chlorination at position 4 often accompanies position 5 functionalization, necessitating careful stoichiometric control. Employing bulky bases (e.g., DIPEA) during coupling suppresses undesired substitutions.

Low Yields in Coupling Steps

Suzuki-Miyaura coupling yields for bulky aryl groups like 4-iodophenyl rarely exceed 50%. Microwave-assisted coupling at 100°C for 30 minutes improves efficiency to 65–70% .

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrrolopyrimidines, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer pathways.

    Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor growth and proliferation.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets. It primarily acts as a kinase inhibitor, binding to the ATP-binding site of kinases and preventing their activation. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrrolo[2,3-d]pyrimidine-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 5, 6, and 6. Below is a comparative analysis:

Compound Substituents Key Properties
5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione 5-(4-Iodophenyl), 7-H Expected high molecular weight (due to iodine), potential halogen bonding .
5-(3-Hydroxy-1,4-dioxonaphthalen-2-yl)-7-(3-methoxybenzyl) derivative (4g) 5-(Naphthoquinone), 7-(3-methoxybenzyl) Red powder, mp >250°C; IR: 3431 cm⁻¹ (OH), 1698 cm⁻¹ (C=O) .
5-(4-Bromophenyl)-6-chloro-7-(2,4-dichlorophenyl) derivative (16a) 5-(4-Bromophenyl), 6-Cl, 7-(2,4-dichlorophenyl) Bright yellow solid, mp 175–178°C; anticancer activity via molecular docking .
6-Benzoyl-5-(3,5-dibromophenyl) derivative (23a) 5-(3,5-Dibromophenyl), 6-benzoyl Structural confirmation via HRMS (m/z 596.1792) and NMR .

Key Observations :

  • Halogen Effects : The 4-iodophenyl group in the target compound contrasts with brominated analogs (e.g., 4-bromophenyl in 16a ). Iodine’s larger atomic radius may enhance lipophilicity and influence π-stacking interactions compared to lighter halogens.
  • Position 7 Modifications : While the target compound has a hydrogen at position 7, derivatives like 4g (7-methoxybenzyl) or 16a (7-dichlorophenyl) show substituents here drastically alter solubility and bioactivity.
  • Spectral Data : The iodophenyl group would likely cause distinct downfield shifts in $^{1}\text{H}$- and $^{13}\text{C}$-NMR due to its electron-withdrawing nature, similar to brominated analogs (e.g., 23a: δ 125.4–137.8 ppm for dibromophenyl carbons ).
Physicochemical Properties
  • Melting Points : Most pyrrolo[2,3-d]pyrimidine-diones exhibit high melting points (>250°C) due to hydrogen bonding and planar aromaticity (e.g., 4g, 4h ). The iodophenyl derivative’s mp is expected to align with this trend.
  • Solubility : Polar substituents (e.g., hydroxy groups in 4g ) enhance aqueous solubility, whereas halogenated or benzylated derivatives (e.g., 22b ) are more lipophilic.

Biological Activity

5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12_{12}H8_8IN3_3O2_2
  • Molecular Weight: 353.12 g/mol
  • CAS Number: 1204298-61-2

The compound features a pyrrolo[2,3-d]pyrimidine core with an iodophenyl substituent, which enhances its reactivity and biological potential.

The primary mechanism of action for this compound involves its role as a kinase inhibitor . It binds to the ATP-binding site of various kinases, inhibiting their activation and disrupting critical signaling pathways associated with cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and has implications in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through the following mechanisms:

  • Inhibition of Tumor Cell Proliferation: Studies have demonstrated that this compound can effectively reduce cell viability in cancer models.
  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells by activating intrinsic pathways.

Antibacterial Activity

In addition to its anticancer properties, the compound has exhibited antibacterial activity against a range of bacterial strains. Its structural characteristics allow it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
Pyrido[2,3-d]pyrimidinePyrido StructureKinase inhibition
Pyrazolo[3,4-d]pyrimidinePyrazolo StructureAnticancer activity

This compound is unique due to its iodophenyl substitution which enhances its interaction with molecular targets compared to other similar compounds.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different types of cancer cells. The study concluded that the compound could serve as a lead candidate for further development as an anticancer agent .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action through biochemical assays. It was found that the compound effectively inhibited specific kinases involved in cancer signaling pathways (e.g., AKT and ERK), leading to decreased phosphorylation levels indicative of reduced kinase activity .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodTimeYieldSolventKey Conditions
Microwave irradiation20 min76%DMF160°C, closed vessel
Conventional reflux10 h70%DMFOpen system, ambient pressure

Q. Optimization Tips :

  • Use microwave conditions for faster reactions and higher yields.
  • Purify via recrystallization (ethanol is effective) to remove unreacted starting materials .

How is the structural elucidation of this compound typically performed using crystallographic methods?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

Structure solution : Employ SHELXS/SHELXD for phase determination .

Refinement : Apply SHELXL to optimize atomic coordinates and thermal parameters .

Validation : Check for R-factors (<5%), bond-length discrepancies, and electron density maps.

Q. Key Metrics :

  • Dihedral angles between the iodophenyl and pyrrolopyrimidine rings indicate planarity and conjugation .
  • Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice .

What in vitro biological screening approaches are used to assess its pharmacological potential?

Basic Research Question
Standard assays include:

  • Antiviral activity : Inhibition of viral replication (e.g., BVDV) using plaque reduction assays .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against Staphylococcus aureus or Candida albicans .
  • Kinase inhibition : Fluorescence-based assays (e.g., EGFR or PARP-1 targets) .

Q. Table 2: Example Bioactivity Data for Analogous Compounds

SubstituentTargetIC₅₀ (µM)Reference
4-BromophenylPARP-10.12
3,4,5-TrimethoxyphenylTubulin polymerization1.8
4-ChlorophenylEGFR2.5

How can researchers optimize reaction conditions to improve yield and purity?

Advanced Research Question
Design of Experiments (DoE) is critical:

Variables : Temperature (140–180°C), solvent (DMF vs. DMA), catalyst (e.g., p-TsOH).

Response surface methodology : Identifies optimal conditions for maximum yield .

Microwave vs. conventional heating : Microwaves reduce side reactions (e.g., dimerization) by shortening reaction times .

Q. Case Study :

  • Substituting DMF with DMA increased yields by 8% due to better solubility of iodophenyl intermediates .

What computational strategies are employed to predict the binding affinity of this compound with target proteins?

Advanced Research Question
Molecular docking and dynamics :

Docking software : AutoDock Vina or Schrödinger Suite to model interactions with PARP-1 or kinase domains .

Binding pose analysis : Identify key residues (e.g., Gly863 in PARP-1) forming hydrogen bonds with the dione moiety .

Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities for SAR studies .

Q. Table 3: Docking Scores for Analogous Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)
6-(4-Bromobenzoyl)PARP-1-9.2
5-(3,4-Dimethoxyphenyl)Tubulin-8.5

How should contradictory data regarding biological activity across studies be analyzed and resolved?

Advanced Research Question
Root-cause analysis steps :

Assay variability : Compare protocols (e.g., cell lines, incubation times). For example, Candida albicans activity varies with inoculum size .

Compound purity : Confirm via HPLC (>95%) and NMR to rule out impurities .

Structural confirmation : Re-validate crystallographic data to ensure correct stereochemistry .

Substituent effects : Electron-withdrawing groups (e.g., -I) may reduce solubility, affecting bioavailability .

Example : Discrepancies in IC₅₀ values for PARP-1 inhibitors were traced to differences in ATP concentration across assays .

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